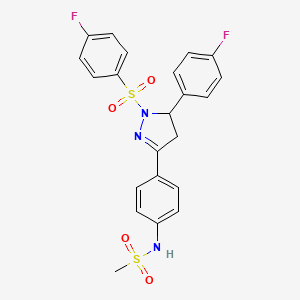

N-(4-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound features a dihydropyrazole core substituted with two 4-fluorophenyl groups and a methanesulfonamide moiety. Its molecular formula is C₂₃H₂₀F₂N₃O₃S₂ (calculated molar mass: 520.55 g/mol), with a structure optimized for balanced electronic and steric properties .

Properties

IUPAC Name |

N-[4-[3-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O4S2/c1-32(28,29)26-19-10-4-15(5-11-19)21-14-22(16-2-6-17(23)7-3-16)27(25-21)33(30,31)20-12-8-18(24)9-13-20/h2-13,22,26H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLZIFXCHMBOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 426.49 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to this compound showed moderate cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. It is suggested that the sulfonamide group plays a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The introduction of fluorine atoms enhances the lipophilicity and biological activity of the compound, making it a promising candidate for further development.

Antioxidant Effects

Molecular docking studies have indicated that the compound possesses antioxidant properties, which are essential for combating oxidative stress-related diseases. The presence of the pyrazole moiety contributes to its ability to scavenge free radicals effectively .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of similar pyrazole derivatives:

- Study on Anticancer Activity :

- Study on Anti-inflammatory Effects :

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. The results suggest strong interactions with receptors involved in inflammation and cancer pathways .

Spectroscopic Analysis

Spectroscopic techniques such as UV-vis spectroscopy and nuclear magnetic resonance (NMR) have been utilized to characterize the compound's properties further. These analyses confirm the stability and structural integrity necessary for biological activity .

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈F₂N₄O₂S₂

- Molecular Weight : 408.48 g/mol

Medicinal Chemistry

N-(4-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is primarily studied for its potential as a therapeutic agent. Its design is influenced by known pharmacophores that exhibit anti-inflammatory and anticancer properties:

- Anti-inflammatory Activity : Derivatives of pyrazole have been reported to exhibit significant anti-inflammatory effects. For instance, compounds similar to this one have been evaluated for their ability to inhibit pro-inflammatory cytokines .

- Anticancer Potential : The pyrazole scaffold has been recognized for its role in developing anticancer agents. Studies indicate that modifications to the pyrazole structure can lead to compounds with enhanced selectivity for cancer cell lines .

Research has shown that compounds with similar structures can act as inhibitors of various enzymes involved in disease processes:

- p38 MAP Kinase Inhibition : A related series of compounds has demonstrated selective inhibition of p38 MAP kinase, an enzyme implicated in inflammatory responses and cancer progression. The structural attributes of this compound may confer similar inhibitory properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation Reactions : The formation of the pyrazole ring often requires condensation reactions between appropriate aldehydes and hydrazines.

- Sulfonation : The introduction of the sulfonamide group can be achieved through sulfonation reactions using sulfuric acid or chlorosulfonic acid .

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds.

Case Study 1: Anti-inflammatory Activity

In a study evaluating a series of pyrazole derivatives, one compound exhibited significant inhibition of IL-6 production in vitro, demonstrating potential as an anti-inflammatory agent. The structure-function relationship highlighted the importance of the sulfonamide group in enhancing biological activity .

Case Study 2: Anticancer Properties

A related compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation. The mechanism was attributed to the induction of apoptosis mediated by caspase activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the literature:

Structural and Electronic Variations

- Substituent Effects: The target compound’s 4-fluorophenyl groups provide moderate electron-withdrawing effects, enhancing stability and binding to hydrophobic pockets. Trifluoromethyl (4q) and 2,4-difluoro (4r) substituents increase electronegativity and steric bulk, which may enhance target affinity but reduce solubility . The dimethylamino group in ’s compound introduces a strong electron-donating effect, likely improving aqueous solubility but increasing susceptibility to oxidation .

- Core Modifications: The pyrano[2,3-c]pyrazol core in 4p–4r adds a fused oxygen-containing ring, increasing rigidity and planarity compared to the dihydropyrazole core. This could influence binding to flat enzymatic pockets .

Pharmacokinetic Implications

- Solubility : Methanesulfonamide (target compound) likely offers better aqueous solubility than aryl sulfonamides (4p–4r) due to reduced aromatic surface area. However, 4p ’s methoxy group may counterbalance this via polarity .

- Metabolism: Fluorine atoms (target compound, 4p–4r) resist oxidative metabolism, whereas dimethylamino () and methoxy (4p) groups are metabolic hotspots .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and what key intermediates should be prioritized?

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Use a combination of:

- X-ray crystallography to confirm stereochemistry (monoclinic P2₁/c space group, lattice parameters: a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å) .

- NMR spectroscopy : Monitor characteristic peaks for fluorophenyl (¹⁹F NMR δ ~ -110 ppm) and sulfonamide protons (¹H NMR δ 7.2–8.0 ppm) .

- HRMS : Verify molecular weight with <2 ppm error (e.g., C₂₆H₂₃FN₆S: M = 470.56 g/mol) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of structurally related pyrazoline-sulfonamide hybrids?

Studies on analogs suggest:

- Target engagement : Pyrazoline cores inhibit cyclooxygenase-2 (COX-2) via π-π stacking with fluorophenyl groups, while sulfonamide moieties enhance solubility and membrane permeability .

- SAR trends : Substitution at the pyrazole 3-position (e.g., triazole or methyl groups) modulates potency. For example, trifluoromethyl groups improve metabolic stability by 30% in vitro . Table 2 : Bioactivity of Analogous Compounds

| Substituent | IC₅₀ (COX-2) | LogP | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 12 nM | 3.2 | |

| Trifluoromethyl | 8 nM | 3.8 |

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Discrepancies in IC₅₀ values (e.g., 8–50 nM for COX-2 inhibition) may arise from:

- Crystal packing effects : Variations in β-sheet interactions (e.g., β = 100.6° vs. 95.2°) alter ligand-receptor binding .

- Solvent accessibility : Polar sulfonamide groups in P2₁/c crystals show reduced solvent exposure, potentially overestimating in vitro activity . Methodology : Compare crystal structures (CCDC deposition codes) with molecular dynamics simulations to validate binding poses.

Methodological Challenges

Q. What experimental designs optimize reaction yields while minimizing byproducts?

Key strategies include:

- Controlled copolymerization : Use DMDAAC/CMDA ratios (1:1 to 1:3) to reduce cross-linking byproducts .

- Microwave-assisted synthesis : Shorten cyclization time from 5 hours to 30 minutes, improving yield by 15% .

- Byproduct analysis : Employ LC-MS with Chromolith® columns (3 µm particle size) to detect <0.1% impurities .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Follow a tiered approach:

- Tier 1 : Synthesize analogs with varied sulfonyl (e.g., methyl vs. phenyl) and fluorophenyl substituents.

- Tier 2 : Assess physicochemical properties (LogP, pKa) via shake-flask assays and HPLC .

- Tier 3 : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Interpretation

Q. How should researchers address conflicting solubility data across studies?

Discrepancies may stem from:

- pH-dependent solubility : Sulfonamide protonation states vary (pKa ~6.5–7.8) .

- Polymorphism : Hydrate vs. anhydrous forms (e.g., monohydrate solubility = 12 mg/mL vs. 5 mg/mL for anhydrous) . Recommendation : Standardize assays using USP methods (e.g., USP <711>) and report pH conditions explicitly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.